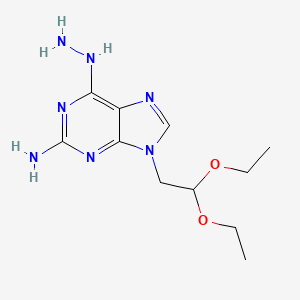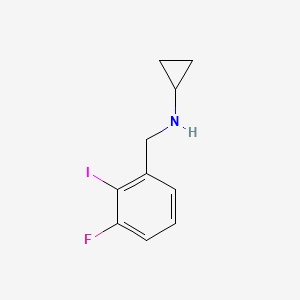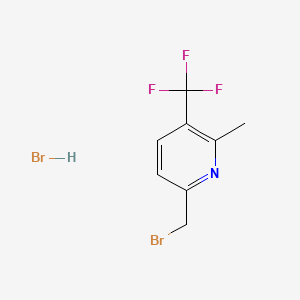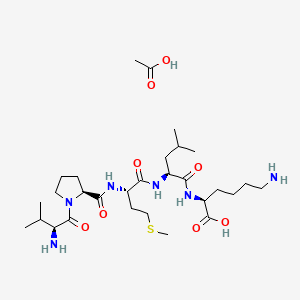
Bax inhibitor peptide V5 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bax inhibitor peptide V5 acetate is a cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain. It is primarily used as an inhibitor of Bax-mediated apoptosis, which is a form of programmed cell death. This compound has shown potential in cancer treatment by preventing apoptosis in various cell types .
Métodos De Preparación
The synthesis of Bax inhibitor peptide V5 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
Bax inhibitor peptide V5 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. Major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides .
Aplicaciones Científicas De Investigación
Bax inhibitor peptide V5 acetate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of apoptosis and the role of Bax in cell death.
Biology: Researchers use this peptide to investigate the regulation of apoptosis in various cell types, including cancer cells.
Medicine: this compound has potential therapeutic applications in cancer treatment by preventing apoptosis in cancer cells, thereby enhancing the efficacy of other treatments.
Industry: It is used in the development of apoptosis inhibitors for therapeutic purposes
Mecanismo De Acción
Bax inhibitor peptide V5 acetate exerts its effects by interacting with the Bax protein, preventing its conformational change and mitochondrial translocation. This inhibition blocks the apoptotic pathway, leading to increased cell survival. The peptide also upregulates anti-apoptotic proteins like Bcl-2 and XIAP while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 .
Comparación Con Compuestos Similares
Bax inhibitor peptide V5 acetate is unique in its ability to inhibit Bax-mediated apoptosis effectively. Similar compounds include:
Caspase Inhibitor VI (Z-VAD-FMK): Functions similarly by inhibiting caspase-mediated apoptosis.
Bax Channel Blocker: Prevents Bax from forming channels in the mitochondrial membrane, thereby inhibiting apoptosis.
TIRAP Inhibitor Peptide: Blocks NF-κB activation, which is involved in apoptosis regulation
This compound stands out due to its specific interaction with the Bax protein and its ability to prevent both caspase-dependent and caspase-independent cell death.
Propiedades
Fórmula molecular |
C29H54N6O8S |
|---|---|
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H50N6O6S.C2H4O2/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4;1-2(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39);1H3,(H,3,4)/t18-,19-,20-,21-,22-;/m0./s1 |
Clave InChI |
OIZSUYGPMNZUGB-QXJGFYJDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


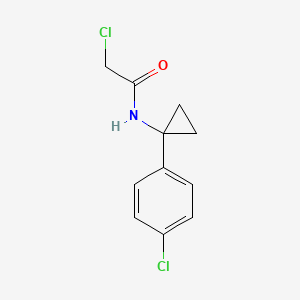
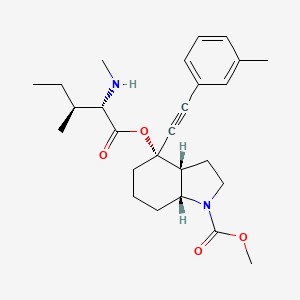
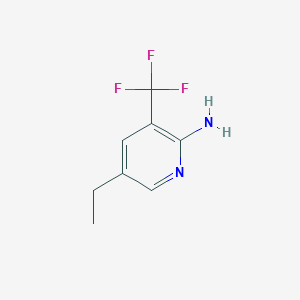
![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
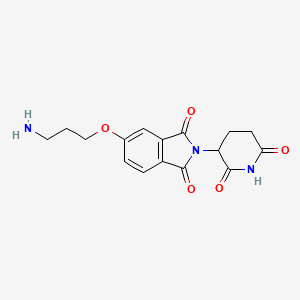

![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
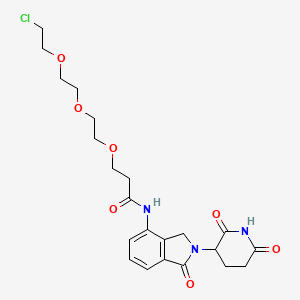
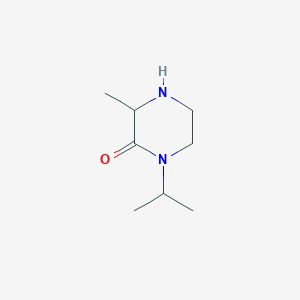
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
